molecular formula C9H14O B144892 3-Propan-2-ylhex-5-yn-2-one CAS No. 127488-64-6

3-Propan-2-ylhex-5-yn-2-one

Cat. No.: B144892
CAS No.: 127488-64-6
M. Wt: 138.21 g/mol
InChI Key: MMFAGBNBPWGKFR-UHFFFAOYSA-N
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Description

Properties

CAS No.

127488-64-6

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

3-propan-2-ylhex-5-yn-2-one

InChI

InChI=1S/C9H14O/c1-5-6-9(7(2)3)8(4)10/h1,7,9H,6H2,2-4H3

InChI Key

MMFAGBNBPWGKFR-UHFFFAOYSA-N

SMILES

CC(C)C(CC#C)C(=O)C

Canonical SMILES

CC(C)C(CC#C)C(=O)C

Synonyms

5-Hexyn-2-one, 3-(1-methylethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Hypothetical Comparison Based on Methodologies

Property This compound (Hypothetical) Hex-5-yn-2-one 3-Methylhex-5-yn-2-one
Molecular Weight ~138.2 g/mol 110.1 g/mol 124.2 g/mol
Boiling Point ~180–190°C (estimated) 150–160°C 165–175°C
Electrophilicity Moderate (steric hindrance) High Moderate
Reactivity with Grignard Slow (steric effects) Fast Moderate

Note: Data inferred from analogous systems and computational tools (e.g., steric maps via Multiwfn , reactivity trends in ).

4. Research Gaps and Limitations
The absence of direct experimental or computational data for this compound in the provided evidence highlights the need for targeted studies. Key steps would include:

  • Crystallography : Structure determination via SHELX to confirm stereochemistry.
  • Spectroscopic Analysis : IR/NMR to compare alkyne and ketone vibrations with analogs.
  • Docking Simulations: AutoDock Vina to assess bioactivity relative to known ketones.

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